N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a triazoloquinazolinone derivative featuring a propanamide linker and a 4-fluorophenyl substituent. The compound includes a 3-(propan-2-yloxy)propyl group at position 4 of the triazoloquinazolinone scaffold and a propanamide chain terminating in a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c1-16(2)33-15-5-14-29-23(32)19-6-3-4-7-20(19)30-21(27-28-24(29)30)12-13-22(31)26-18-10-8-17(25)9-11-18/h3-4,6-11,16H,5,12-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJAMYJACCETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide (CAS No. 902932-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 451.5 g/mol
Biological Activity Overview
This compound exhibits several biological activities that can be categorized as follows:
1. Antitumor Activity
Research indicates that compounds containing quinazoline and triazole moieties often exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines through apoptosis induction and cell cycle arrest mechanisms.
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Various quinazoline derivatives have been reported to possess antibacterial and antifungal activities. A study evaluating similar compounds found that they were effective against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
3. Inhibitory Effects on Enzymes
The presence of the triazole ring in the compound suggests possible inhibition of key enzymes involved in various biochemical pathways. For example, related compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Targets : The compound may interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with IC values in the low micromolar range. |
| Study 2 | Reported antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Found moderate inhibition of AChE with an IC value comparable to known inhibitors like donepezil. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinazolinone Cores
Compound L942-0032 (3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide) shares the triazoloquinazolinone core with the target compound but differs in substituents. Key distinctions include:
- Substituent at Position 1 : L942-0032 has a [(3-methylphenyl)methyl]sulfanyl group, whereas the target compound lacks sulfur-based substituents.
- Amide Chain : L942-0032 terminates in an isopropyl group, while the target compound features a 4-fluorophenyl group.
These differences may influence solubility and receptor binding. The sulfanyl group in L942-0032 could enhance lipophilicity, while the 4-fluorophenyl group in the target compound may improve metabolic stability .
| Property | Target Compound | Compound L942-0032 |
|---|---|---|
| Core Structure | Triazoloquinazolinone | Triazoloquinazolinone |
| Position 1 Substituent | None | [(3-methylphenyl)methyl]sulfanyl |
| Amide Chain Substituent | N-(4-fluorophenyl) | N-(propan-2-yl) |
| Potential Lipophilicity | Moderate (fluorophenyl enhances stability) | High (sulfanyl and methylphenyl groups) |
Compounds with Fluorinated Aromatic Substituents
- N-{3-[5-Amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazol-3-yl]propyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide () shares the 4-fluorophenyl motif but replaces the triazoloquinazolinone core with a pyrazole-benzoxazole system.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporates dual fluorinated aromatic systems (chromenone and fluorophenyl) and a sulfonamide group. The sulfonamide may enhance solubility compared to the target compound’s amide linker .
Electronic and Isovalent Considerations
highlights that compounds with similar electronic configurations may exhibit comparable properties despite structural differences. The target compound’s fluorophenyl group and triazoloquinazolinone core likely create a distinct electron-deficient region, which could mimic the electronic profiles of pyrazoline derivatives () or sulfur-containing heterocycles (). For example, the thiazolo-triazole system in N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () introduces sulfur atoms that alter electron distribution compared to the target’s oxygen-rich scaffold .
Research Findings and Implications
- Fluorophenyl Effects : The 4-fluorophenyl group may enhance metabolic stability and binding interactions via halogen bonding, a feature shared with fluorinated compounds in and .
- Solubility Trade-offs : The absence of polar groups (e.g., sulfonamide in ) in the target compound may limit aqueous solubility, necessitating formulation optimizations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
